Dechlorogriseofulvin
Overview
Description
Dechlorogriseofulvin is a polyketide natural compound and a derivative of griseofulvin, an antifungal agent . This secondary metabolite is naturally derived from Penicillium species but has also been reported from endophytic fungi such as Nigrospora sp . It exhibits weak antifungal activity .
Synthesis Analysis
Dechlorogriseofulvin and griseofulvin were isolated from endophytic fungi isolated from Moquiniastrum polymorphum using the one strain many compounds (OSMAC) strategy . The relative concentrations were estimated in all culture media using HPLC–UV, allowing for the inference of the best strain–medium combinations to maximize its production . Malt extract-peptone broth and Wickerham broth media produced the highest concentrations of both secondary metabolites .Molecular Structure Analysis
The molecular formula of Dechlorogriseofulvin is C17H18O6 . Its average mass is 318.321 Da and its monoisotopic mass is 318.110352 Da . The Dechlorogriseofulvin molecule contains a total of 43 bonds . There are 25 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aliphatic), 1 ketone(s) (aromatic), 1 ether(s) (aliphatic), and 3 ether(s) (aromatic) .Physical And Chemical Properties Analysis
Dechlorogriseofulvin is a solid at room temperature . It has a molecular weight of 318.32 . The storage temperature is -20°C .Scientific Research Applications
Antifungal Activity and Production
Dechlorogriseofulvin has been identified alongside griseofulvin in studies exploring endophytic fungi's potential for producing antifungal compounds. For instance, Xylaria sp. strain F0010, an endophytic fungus of Abies holophylla , was found to produce both griseofulvin and dechlorogriseofulvin. These compounds exhibited antifungal activities, with griseofulvin showing higher efficacy against various plant pathogenic fungi. This study underscores the role of dechlorogriseofulvin in biological control and its production by endophytic fungi, suggesting its potential application in agriculture for managing fungal diseases (Park et al., 2005).
Secondary Metabolite Production in Marine-Derived Fungi
Research involving marine-derived fungi, such as Penicillium sp. and Arthrinium sp. , has highlighted the production of dechlorogriseofulvin as a secondary metabolite. These findings are significant for understanding marine biodiversity's chemical ecology and exploring novel antifungal and potentially other biological activities (Jadulco et al., 2004; Wei et al., 2016).
Insights into Fungal Chemistry and Ecology
Studies have also focused on understanding the ecological roles of secondary metabolites in fungal interactions. For instance, mapping the chemical interactions between fungi in competitive environments revealed that secondary metabolites, including dechlorogriseofulvin, play crucial roles in defense mechanisms and territory establishment among fungi. This research provides valuable insights into fungal ecology and the potential applications of fungal metabolites in biocontrol strategies (Knowles et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCYNIYZPDJCMB-XLFHBGCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dechlorogriseofulvin | |
CAS RN |
3680-32-8 | |
Record name | Dechlorogriseofulvin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DECHLOROGRISEOFULVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER776J3MGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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